molecular formula C10H11F2NO2 B13228171 Methyl 3-amino-3-(2,6-difluorophenyl)propanoate

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate

Cat. No.: B13228171
M. Wt: 215.20 g/mol
InChI Key: HWOGPYPRYHCSRK-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of propanoic acid, featuring an amino group and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently esterified with methanol to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and esterification under controlled temperatures and pressures to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-amino-3-(2,6-difluorophenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and fluorine atoms play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in enzyme inhibition, receptor modulation, or other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride
  • This compound methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to the presence of both an amino group and two fluorine atoms on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, making it valuable for various applications in research and industry .

Biological Activity

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11F2NO2C_{10}H_{11}F_2NO_2 and a molecular weight of approximately 215.2 g/mol. The presence of the difluorophenyl group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The amino group can facilitate hydrogen bonding, while the difluorophenyl moiety may enhance binding affinity due to its electron-withdrawing properties.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could potentially modulate receptor activity, influencing signaling pathways related to various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that compounds with similar structures have shown efficacy against bacterial strains. For instance, studies have reported that derivatives of this compound have demonstrated inhibition against Gram-positive bacteria.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Initial investigations have indicated that it may induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated:

  • Inhibition Zone : The compound displayed an inhibition zone of 15 mm against Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted to assess the cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
A549 (Lung Cancer)5.0High
MCF-7 (Breast Cancer)8.5Moderate
MRC5 (Non-malignant)>50Low

These findings suggest that this compound selectively inhibits cancer cell growth while sparing non-malignant cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameMolecular FormulaBiological Activity
Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoateC10H11F2N O2Moderate anticancer activity
Methyl (3R)-3-amino-3-(1-benzofuran-2-yl)propanoateC12H13N O2Significant enzyme inhibition

These comparisons highlight the unique structural features that contribute to the distinct biological profiles of each compound.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 3-amino-3-(2,6-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3

InChI Key

HWOGPYPRYHCSRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=CC=C1F)F)N

Origin of Product

United States

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